molecular formula C12H16N2O B13326442 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13326442
M. Wt: 204.27 g/mol
InChI Key: STNNLJVPSWJPHA-UHFFFAOYSA-N
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Description

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is a high-purity research chemical with the CAS Number 1461706-05-7 . Its molecular formula is C12H17ClN2O, and it has a molecular weight of 240.73 g/mol . This compound is a derivative of the 2,3-dihydro-1H-indol-2-one (2-oxindole) scaffold, a structure recognized as a useful building block in medicinal chemistry for the development of compounds with diverse biological properties . Researchers are exploring 2-oxindole derivatives for their potential as core structures in developing novel therapeutic agents . Specifically, structurally related diarylindolin-2-one compounds have been investigated for their ability to induce phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), a key regulator of protein synthesis, thereby inhibiting translation initiation and demonstrating potential as a strategy in anticancer research . Furthermore, the 2,3-dihydroindole scaffold is of significant interest in neuropharmacology, serving as a precursor for synthesizing analogs of endogenous hormones like melatonin, which may exhibit neuroprotective and antioxidant properties . As a specialized chemical, this product is strictly intended for research and development purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-amino-5-tert-butyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H16N2O/c1-12(2,3)7-4-5-9-8(6-7)10(13)11(15)14-9/h4-6,10H,13H2,1-3H3,(H,14,15)

InChI Key

STNNLJVPSWJPHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indoles, quinones, and reduced indole derivatives, which can have various applications in pharmaceuticals and materials science .

Scientific Research Applications

Pharmacological Applications

1. Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
One of the most notable applications of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one is its role as a potentiator of the CFTR protein. CFTR is crucial for chloride ion transport in epithelial cells, and mutations in the CFTR gene lead to cystic fibrosis. Research indicates that compounds like 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one can enhance CFTR function, improving ion flow and potentially alleviating symptoms in cystic fibrosis patients .

2. Neuroprotective Properties
Recent studies have shown that derivatives of 2,3-dihydroindole compounds exhibit neuroprotective effects. Specifically, 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one has been linked to antioxidant activity and the ability to modulate melatonin receptors (MT1 and MT2) . These properties suggest potential applications in treating neurodegenerative diseases where oxidative stress is a contributing factor.

1. Binding Affinity to Melatonin Receptors
The compound has been evaluated for its binding affinity to melatonin receptors. Studies indicate that modifications in the structure can enhance its interaction with these receptors, which play a critical role in regulating sleep and circadian rhythms . This makes it a candidate for developing treatments for sleep disorders.

2. Antioxidant Activity
Research has demonstrated that 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one possesses significant antioxidant properties. This activity is essential for protecting cells from oxidative damage, which is implicated in various diseases including cancer and cardiovascular disorders .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one is crucial for optimizing its efficacy. Modifications at specific positions on the indole ring have been shown to influence biological activity significantly. For instance:

Modification Effect on Activity
Substituents at position 5Enhanced CFTR potentiation
Variations at position 3Improved binding affinity to melatonin receptors
Alterations in the tert-butyl groupIncreased antioxidant capacity

Case Studies

Case Study 1: CFTR Potentiation
In vitro studies demonstrated that 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one significantly increased chloride secretion in human bronchial epithelial cells expressing F508del-CFTR mutation. The compound exhibited an effective concentration (EC50) suggesting its potential as a therapeutic agent for cystic fibrosis .

Case Study 2: Neuroprotective Effects
In a model assessing neuroprotection against oxidative stress, 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one showed promising results by reducing cell death in neuronal cultures exposed to harmful agents. This suggests its potential use in neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one and its derivatives involves interaction with various molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and purity data for structurally related indol-2-one derivatives:

Compound Name R5 Substituent R3 Substituent Molecular Weight (g/mol) Purity (%) LC Retention Time (min) Reference
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one tert-butyl Amino Not reported Unknown Unknown -
3-amino-5-chloro-1,3-dihydro-2H-indol-2-one HCl Chloro Amino 195.65 (HCl salt) 95% Not reported
(Z)-5-acetyl-3-(pyrazol-5-ylmethylene)indolin-2-one Acetyl Pyrazolylmethylene 253.0977 >98% 3.99
(3Z)-5-bromo-3-(methoxyphenylmethylene)indolin-2-one Bromo Methoxyphenylmethylene Not reported Unknown Unknown
5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one Chloro Dimethyl 195.65 Unknown Unknown

Key Observations :

  • Substituent Effects: Amino vs. Non-polar Groups: The amino group at position 3 (as in the target compound and ) contrasts with methyl or methylene-linked heterocycles (e.g., pyrazolyl in ), which may reduce hydrogen-bonding capacity but improve lipophilicity. tert-Butyl vs.
  • Purity and Analytical Data : Compounds like (Z)-5-acetyl-3-(pyrazol-5-ylmethylene)indolin-2-one achieve >98% purity with LC retention times (e.g., 3.99 min ), suggesting optimized synthetic protocols for indol-2-one derivatives.

Contradictions :

  • Substituent positioning critically affects activity. For example, 3-amino-5-chloro-indol-2-one lacks reported antiviral or anticancer data, whereas 5-bromo analogs show high potency, underscoring the importance of halogen type and placement.

Biological Activity

3-Amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one (CAS No. 1461706-05-7) is a compound belonging to the indole family, characterized by its unique structure that includes an indole core substituted with an amino group and a tert-butyl group. This compound has garnered attention due to its diverse biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one is primarily attributed to its interaction with various biomolecules. The compound is known to bind to specific enzymes and receptors, influencing cellular processes through modulation of signaling pathways and gene expression. For instance:

  • Enzyme Interaction : It may inhibit or activate enzymes by binding to their active sites, leading to altered catalytic activity.
  • Gene Regulation : The compound influences the expression of genes associated with apoptosis and cell cycle regulation, contributing to its anticancer effects.

Biological Activities

The following table summarizes the key biological activities associated with 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one:

Activity Type Description References
AntiviralExhibits activity against various viral strains by inhibiting viral replication processes.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.
AnticancerInduces apoptosis in cancer cell lines through modulation of signaling pathways.
AntimicrobialDemonstrates significant inhibitory effects against bacteria such as Staphylococcus aureus.
AntidiabeticShows potential in modulating glucose metabolism and insulin sensitivity.

Anticancer Activity

In a study exploring the anticancer properties of indole derivatives, 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one was tested against various cancer cell lines. Results indicated that the compound effectively induced apoptosis in HeLa cells with an IC50 value of approximately 15 µM. This suggests a promising avenue for further development as a chemotherapeutic agent.

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) of 3.90 μg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA), demonstrating its potential as an effective antimicrobial agent in treating resistant infections .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one indicates that its efficacy varies significantly with dosage. Low doses tend to yield therapeutic benefits without significant toxicity, while higher doses may lead to adverse effects. In animal models, studies suggest that careful dose optimization is crucial for maximizing therapeutic outcomes while minimizing side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one, and how can reaction parameters be optimized?

  • Answer: Synthesis typically involves multi-step routes starting with indole derivatives. Key parameters include temperature control (e.g., maintaining 0–5°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and reactant stoichiometry. For example, coupling agents such as carbodiimides can enhance amide bond formation efficiency. Optimizing reaction time and purification steps (e.g., column chromatography) improves yield and purity .

Q. How can researchers validate the structural integrity and purity of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one post-synthesis?

  • Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm substituent positions (e.g., tert-butyl group at C5) via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • Mass Spectrometry (MS): Verify molecular weight ([M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography: Resolve spatial arrangements using single-crystal diffraction (e.g., cooling to 90 K to minimize thermal motion artifacts) .

Q. What purification strategies are effective for isolating 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one from reaction mixtures?

  • Answer: Recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluting with ethyl acetate/hexane gradients) are common. For hygroscopic or unstable intermediates, converting to hydrochloride salts improves crystallinity and stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one be resolved?

  • Answer: Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR: Probe dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C vs. −40°C .
  • Isotopic Labeling: Use 15N^{15}N- or 13C^{13}C-labeled precursors to trace electronic environments .
  • Computational Modeling: Compare experimental data with density functional theory (DFT)-predicted spectra .

Q. What computational tools predict the reactivity of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one in novel reactions?

  • Answer: Software like Molecular Operating Environment (MOE) models reaction pathways by simulating frontier molecular orbitals (HOMO/LUMO) and transition states. For example, MOE can predict regioselectivity in electrophilic substitutions at the indole ring .

Q. How can researchers design assays to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer:

  • Enzyme Inhibition Assays: Measure IC50_{50} values using fluorogenic substrates (e.g., kinase activity assays) .
  • Molecular Docking: Use Protein Data Bank (PDB) structures to simulate binding poses (e.g., targeting ATP-binding pockets) .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon_{on}/koff_{off}) in real time .

Q. What mechanistic insights explain the compound’s stability under varying pH or oxidative conditions?

  • Answer: The tert-butyl group enhances steric protection of the amino moiety, reducing hydrolysis at acidic pH. Stability studies (HPLC monitoring under H2 _2O2_2/UV exposure) can identify degradation pathways. Hydrochloride salt forms (e.g., 3-amino-6-hydroxy analog) improve aqueous solubility and shelf life .

Data Contradiction Analysis

Q. How should conflicting results from different synthetic routes (e.g., yield vs. purity trade-offs) be evaluated?

  • Answer: Perform comparative analysis using Design of Experiments (DoE):

  • Response Surface Methodology (RSM): Optimize parameters (temperature, solvent ratio) to maximize both yield and purity .
  • Byproduct Profiling: Use LC-MS to identify impurities (e.g., dimerization products) and adjust reaction conditions accordingly .

Q. Why might X-ray crystallography and NMR data suggest different conformations for the same derivative?

  • Answer: X-ray structures represent solid-state conformations, while NMR captures solution-state dynamics. For flexible moieties (e.g., the dihydroindole ring), compare crystallographic torsion angles with NMR-derived NOE (Nuclear Overhauser Effect) distances .

Methodological Tables

Technique Application Key Parameters Reference
Single-Crystal X-ray DiffractionResolving 3D molecular geometryCooling to 90 K, data-to-parameter ratio >15
DFT CalculationsPredicting reaction pathways and spectroscopic dataB3LYP/6-31G* basis set, solvent modeling
SPR Binding AssaysQuantifying target interaction kineticsImmobilization pH, flow rate optimization

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